molecular formula C16H21NO4S B2494474 (E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide CAS No. 1904604-03-0

(E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide

Cat. No. B2494474
CAS RN: 1904604-03-0
M. Wt: 323.41
InChI Key: LNBGMQULOBWNDZ-DHZHZOJOSA-N
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Description

This compound belongs to a class of chemicals known for their intricate synthesis processes and diverse chemical and physical properties. Researchers have explored its synthesis, molecular structure, and potential applications, aiming to understand its behavior and utility in various fields.

Synthesis Analysis

The synthesis of sulfonamides with the benzodioxane moiety, akin to the compound , involves starting reactions such as the condensation of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with suitable sulfonyl chlorides in the presence of aqueous Na2CO3, followed by reactions with alkyl or aralkyl halides in the presence of bases like lithium hydride in DMF (Dimethylformamide) to afford the desired sulfonamide compounds. This method has been demonstrated in the synthesis of related antibacterial agents, showcasing the chemical versatility of the benzodioxane moiety (Abbasi et al., 2016).

properties

IUPAC Name

(E)-N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-22(19,11-8-13-4-2-1-3-5-13)17-14-6-7-15-16(12-14)21-10-9-20-15/h1-5,8,11,14-17H,6-7,9-10,12H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBGMQULOBWNDZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NS(=O)(=O)C=CC3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(CC1NS(=O)(=O)/C=C/C3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide

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